molecular formula C15H15N5O2S B2603442 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide CAS No. 2034448-98-9

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2603442
CAS No.: 2034448-98-9
M. Wt: 329.38
InChI Key: LKKAZSOIDQUULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates multiple nitrogen-containing rings—an imidazole core and two pyridine rings—linked by a sulfonamide group. The imidazole scaffold is a fundamental building block in biology and pharmacology, known for its amphoteric nature and wide range of therapeutic applications . This specific architecture, particularly the presence of multiple N-donor atoms, suggests potential for diverse coordination capabilities and biological activity . Research into similar compounds indicates potential applications as a key intermediate in the synthesis of more complex molecules or as a candidate for investigating enzyme inhibition. The sulfonamide functional group is a privileged structure in pharmaceuticals, frequently found in agents with antibacterial, anticancer, and anti-inflammatory properties . The pyridyl-imidazole moiety is often explored for its metal-chelating properties, which can be valuable in developing catalysts or metal-organic frameworks (MOFs) for material science applications . Researchers are encouraged to investigate this compound's specific mechanism of action, which may involve targeting various enzymatic pathways. This product is intended for laboratory research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-23(22,13-4-3-6-16-12-13)19-9-11-20-10-8-18-15(20)14-5-1-2-7-17-14/h1-8,10,12,19H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKAZSOIDQUULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide typically involves multi-step reactions. One common approach includes the condensation of pyridine-2-carbaldehyde with 1H-imidazole-1-ethanol, followed by sulfonation with pyridine-3-sulfonyl chloride under basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide as an anticancer agent. For instance, a series of pyridine-based compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The compound exhibited significant inhibition against HeLa cells with an IC50 value of 57.01 ± 1.5 µM, indicating promising anticancer properties .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression. A study demonstrated that derivatives containing sulfonamide functionalities showed enhanced inhibition of mammalian lipoxygenases (ALOX15), which are implicated in inflammatory processes and cancer . The structure-activity relationship (SAR) indicated that modifications to the imidazole and pyridine rings could lead to improved inhibitory potency.

Targeting Protein Interactions

This compound has been utilized in studies focusing on protein-protein interactions. The compound's ability to disrupt specific binding sites on proteins makes it a valuable tool in understanding cellular signaling pathways . For example, it was shown to target ERK substrate docking sites selectively, leading to potential therapeutic applications in treating diseases linked to aberrant signaling pathways .

Synthesis of Functionalized Polymers

In materials science, the compound serves as a precursor for synthesizing functionalized polymers with tailored properties. The incorporation of pyridine and imidazole moieties into polymer backbones has been reported to enhance thermal stability and mechanical strength . These materials are being explored for use in drug delivery systems and as scaffolds in tissue engineering.

Case Studies

Study Application Findings
Anticancer ActivitySignificant cytotoxicity against HeLa cells with IC50 = 57.01 ± 1.5 µM
Enzyme InhibitionEnhanced inhibition of ALOX15 with structural modifications
Protein InteractionsDisruption of ERK substrate docking sites leading to potential therapeutic applications
Materials ScienceDevelopment of functionalized polymers with improved properties

Mechanism of Action

The mechanism of action of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include carboxamide derivatives, nitrofuran-linked compounds, and trifluoromethyl-substituted heterocycles. Key comparisons are summarized below:

Compound Key Structural Differences Biological Activity References
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide (Target) Pyridine-3-sulfonamide core, ethyl-imidazole-pyridine linker Hypothesized kinase inhibition (theoretical) N/A
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (41) Pyrrole carboxamide core, trifluoromethylpyridine substituent Anticancer (in vitro IC₅₀: 0.2–1.5 μM)
5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (3) Nitrofuran carboxamide, pyridin-2-yl-ethyl group Antifungal (MIC: 4–16 μg/mL against Candida spp.)
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (2) Nitrofuran carboxamide, imidazole-propyl linker Antifungal (MIC: 8–32 μg/mL)

Pharmacokinetic and Physicochemical Properties

  • Solubility : The sulfonamide group in the target compound likely improves aqueous solubility compared to carboxamide analogues (e.g., Compound 41), which exhibit higher lipophilicity due to trifluoromethyl and pyrrole groups .
  • Metabolic Stability : Imidazole-containing compounds (e.g., Compounds 2, 3) are prone to CYP450-mediated oxidation, whereas the pyridine-sulfonamide scaffold may reduce metabolic clearance .
  • Binding Affinity : Molecular docking studies suggest that the dual pyridine rings in the target compound enhance π-π stacking interactions with kinase ATP-binding pockets, similar to trifluoromethylpyridine derivatives (Compound 41) .

Biological Activity

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄N₄O₂S
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 86266106

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition :
    • Recent studies have shown that related compounds exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM, indicating high potency against cancer-related enzyme pathways .
  • Antibacterial Properties :
    • Compounds similar to this sulfonamide have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, certain analogues showed 80.69% inhibition against S. aureus at a concentration of 50 μg/mL .
  • Apoptosis Induction :
    • Some derivatives have been reported to induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells, with significant increases in annexin V-FITC positive cells indicating late-stage apoptosis .
  • Pharmacokinetic Properties :
    • Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic profiles for several related compounds, indicating potential for therapeutic applications .

Case Study 1: Carbonic Anhydrase Inhibition

A study focused on the synthesis of new benzenesulfonamides revealed that compounds structurally related to this compound exhibited potent inhibition of CA IX with selectivity over CA II. The study highlighted the importance of structural modifications in enhancing enzyme selectivity and potency.

CompoundIC50 (CA IX)IC50 (CA II)Selectivity Ratio
Compound 4e10.93 nM1.55 μM142.5
Compound 4g15.76 nM3.92 μM248.5
Compound 4h25.06 nM2.45 μM98.0

Case Study 2: Antibacterial Activity

Another study evaluated the antibacterial efficacy of various sulfonamide derivatives against common bacterial pathogens. The results indicated that certain compounds inhibited bacterial growth effectively, suggesting their potential use as antimicrobial agents.

Compound% Inhibition at 50 μg/mL
Compound A80.69% (S. aureus)
Compound B69.74% (S. aureus)
Compound C77.52% (K. pneumoniae)

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : By binding to the active site of carbonic anhydrases, it disrupts the normal enzymatic function necessary for tumor growth and proliferation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation in cancer cells.

Q & A

Q. Key Reaction Parameters :

StepReagents/ConditionsYieldReference
Core FormationPyridine-2-carbaldehyde, HCl, reflux~60%
Sulfonamide Coupling3-Picoline, N-arylsulfilimine catalyst, RT70–85%

Basic: How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

Q. Answer :

  • ¹H NMR : Assign peaks using chemical shifts and splitting patterns. For example:
    • Pyridinyl protons: δ 8.6–7.4 ppm (multiplet, aromatic protons).
    • Imidazole protons: δ 7.8–6.7 ppm (singlet for NH, doublet for CH).
    • Ethyl linker: δ 3.8–4.0 ppm (triplet, CH₂) .
  • X-ray Crystallography : Refine data using SHELX programs (e.g., SHELXL for small-molecule refinement). Key metrics:
    • R-factor < 0.05 for high-resolution data.
    • Validate hydrogen bonding between sulfonamide NH and pyridine N .

Q. Example NMR Data from Analogues :

Proton TypeChemical Shift (δ, ppm)MultiplicityReference
Pyridin-3-yl8.63 (s, 1H)Singlet
Imidazole NH11.55 (s, 1H)Broad

Advanced: How can computational methods like DFT resolve electronic properties of this compound?

Q. Answer :

Geometry Optimization : Use Gaussian09 or ORCA with B3LYP/6-31G(d) basis set to minimize energy.

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For imidazole-pyridine systems, gaps typically range 4.5–5.5 eV, indicating moderate electrophilicity .

Charge Distribution : Map electrostatic potentials to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as a hydrogen-bond acceptor) .

Q. Key DFT Findings for Analogues :

PropertyValueImplicationReference
HOMO (eV)-6.2High electron-donating capacity
LUMO (eV)-1.7Susceptibility to nucleophilic attack

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Q. Answer :

  • Scenario : Discrepancy in NH proton position (X-ray vs. NMR).
  • Methodology :
    • Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static solid-state packing. Use variable-temperature NMR to assess rotational barriers of the ethyl linker .
    • Hydrogen Bonding : Compare X-ray-derived hydrogen-bond distances (e.g., N–H···O=S=O, ~2.8 Å) with NMR NOE effects to confirm intramolecular interactions .
    • DFT Validation : Simulate solid-state and solution environments to reconcile differences .

Advanced: What catalytic strategies improve sulfonamide bond formation?

Q. Answer :

  • Base Selection : 3-Picoline outperforms traditional bases (e.g., Et₃N) due to its steric profile, reducing side reactions (e.g., sulfonyl chloride hydrolysis) .
  • Catalyst Optimization : N-Arylsulfilimine compounds (1–6 mol%) accelerate coupling by stabilizing transition states.
  • Reaction Monitoring : Use TLC (Rf = 0.3 in EtOAc/hexane 1:1) to track progress and minimize over-reaction .

Q. Optimized Conditions :

ParameterOptimal ValueImpact
Catalyst Loading5 mol%85% yield
Temperature25°CAvoids decomposition

Basic: What are critical considerations for reaction workup and purification?

Q. Answer :

Quenching : Add saturated NaHCO₃ to neutralize excess sulfonyl chloride.

Extraction : Use CH₂Cl₂ (3 × 50 mL) to isolate the product from aqueous layers .

Chromatography : Employ gradient elution (hexane → EtOAc) to separate regioisomers.

Crystallization : Use ethanol/water (3:1) to obtain needle-shaped crystals suitable for X-ray analysis .

Advanced: How to address regioselectivity in imidazole-pyridine core synthesis?

Q. Answer :

  • Directing Groups : Introduce a nitro or methoxy group at the pyridine 4-position to steer cyclization toward the desired imidazole C-2 position .
  • Metal Catalysis : Use CuI (10 mol%) in DMF at 120°C to promote selective C–N bond formation .
  • Kinetic Control : Short reaction times (≤2 hr) prevent thermodynamic isomerization .

Q. Regioselectivity Data :

ConditionRatio (Desired:Undesired)
CuI, DMF, 120°C9:1
No catalyst3:1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.